Lansoprazole N-oxide
CAS No.: 213476-12-1
Cat. No.: VC21339002
Molecular Formula: C16H14F3N3O3S
Molecular Weight: 385.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 213476-12-1 |
---|---|
Molecular Formula | C16H14F3N3O3S |
Molecular Weight | 385.4 g/mol |
IUPAC Name | 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) |
Standard InChI Key | OBGHBYDDJGHGNS-UHFFFAOYSA-N |
SMILES | CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F |
Canonical SMILES | CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F |
Appearance | White to Off-White Solid |
Melting Point | >170°C |
Chemical Structure and Properties
Lansoprazole N-oxide is chemically known as 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole . It has a molecular formula of C16H14F3N3O3S and a molecular weight of 385.4 g/mol . The compound features a benzimidazole ring connected via a sulfinyl group to a pyridine ring that bears a trifluoroethoxy substituent and an N-oxide modification.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Lansoprazole N-oxide
Property | Value | Reference |
---|---|---|
Molecular Formula | C16H14F3N3O3S | |
Molecular Weight | 385.4 g/mol | |
CAS Number | 213476-12-1 | |
Physical State | Solid | |
Solubility | Soluble in DMSO | |
Melting Point | 163-164°C | |
Storage Conditions | -20°C |
Synthesis Methods
Lansoprazole N-oxide can be synthesized through various methods, primarily involving oxidation reactions of lansoprazole or its intermediates. The conventional synthetic pathway involves multiple steps as outlined below.
Conventional Synthesis Method
The synthesis process for Lansoprazole N-oxide typically follows these steps:
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Oxidation of Lanso-chloro (2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) with peracetic acid to produce N-oxide Lanso-chloro
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Condensation of N-oxide Lanso-chloro with 2-mercapto benzimidazole in the presence of aqueous sodium hydroxide to yield N-oxide Lanso-sulphide
-
Further oxidation of N-oxide Lanso-sulphide with peracetic acid to form Lansoprazole N-oxide
Table 2: Reaction Conditions for Synthesis of Lansoprazole N-oxide
Spectral Characterization
Lansoprazole N-oxide has been extensively characterized using various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data
Table 3: Spectroscopic Characterization of Lansoprazole N-oxide
Role in Pharmaceutical Analysis
Lansoprazole N-oxide serves as an important analytical standard in pharmaceutical quality control processes.
Biological Activities and Research Findings
While primarily considered an impurity, research suggests that Lansoprazole N-oxide may possess biological activities worthy of further investigation.
Analytical Methods for Detection
Various analytical methods have been developed for the detection and quantification of Lansoprazole N-oxide in pharmaceutical preparations.
Chromatographic Methods
Ultra Performance Liquid Chromatography (UPLC) has been established as an effective method for the estimation of lansoprazole and its impurities, including Lansoprazole N-oxide, in bulk drug and pharmaceutical dosage forms . These methods provide high sensitivity and specificity for impurity detection.
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